1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its unique structure and mechanism of action.
Mechanism of Action
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, this compound targets a protein kinase called Bruton's tyrosine kinase (BTK), which is involved in the development and function of immune cells. By inhibiting BTK, this compound can reduce the activity of immune cells and decrease inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of immune cells, decrease inflammation, and inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxic effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone is its specificity for BTK, which allows for targeted inhibition of immune cells and reduction of inflammation and autoimmune responses. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxic effects on normal cells and tissues. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone. One area of interest is the development of more potent and selective inhibitors of BTK, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, research is needed to explore the potential of this compound in the treatment of other diseases, including infectious diseases and neurological disorders.
Synthesis Methods
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction, also known as a click reaction. This method has been shown to produce high yields of this compound with excellent purity.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-cyclopentylethanone has been extensively studied for its potential in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
properties
IUPAC Name |
2-cyclopentyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(7-10-3-1-2-4-10)15-8-11(9-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCFJFXBKVTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.